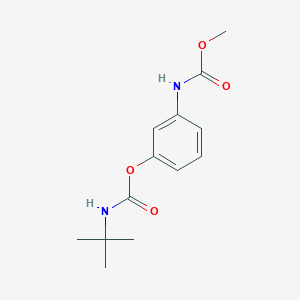
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, m-hydroxy-, methyl ester, tert-butylcarbamate (ester) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)) is not well understood. However, it is believed that this compound interacts with proteins and enzymes by forming covalent bonds with their amino acid residues. This interaction can lead to the inhibition or activation of the protein or enzyme activity.
Effets Biochimiques Et Physiologiques
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)) has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as chymotrypsin, trypsin, and papain. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been reported to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)) in lab experiments include its high purity, stability, and ease of handling. This compound can be easily synthesized and purified, making it an ideal starting material for the synthesis of various compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in some solvents.
Orientations Futures
There are several future directions for the research on carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)). One direction is to study its interaction with various proteins and enzymes to understand its mechanism of action. Another direction is to explore its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Furthermore, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with novel properties and applications.
Méthodes De Synthèse
The synthesis of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)) can be achieved by reacting carbanilic acid with tert-butyl isocyanate in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester), tert-butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester)) has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds such as peptides, nucleotides, and heterocycles. This compound is also used as a reagent for the detection and quantification of amino acids and peptides in biological samples. It is also used as a probe to study the binding affinity of proteins and enzymes.
Propriétés
Numéro CAS |
13792-82-0 |
|---|---|
Nom du produit |
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, tert-BUTYLCARBAMATE (ester) |
Formule moléculaire |
C13H18N2O4 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)15-12(17)19-10-7-5-6-9(8-10)14-11(16)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
Clé InChI |
DOFXTEXQUDDDRF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)OC |
SMILES canonique |
CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Autres numéros CAS |
13792-82-0 |
Synonymes |
m-(tert-Butylcarbamoyloxy)carbanilic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



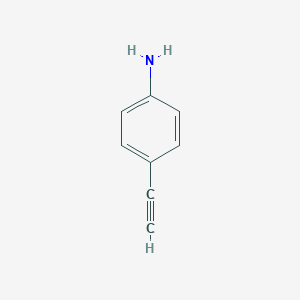
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
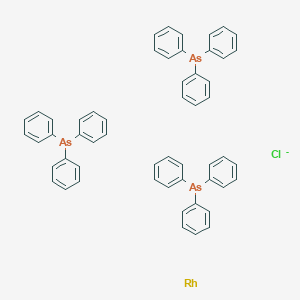
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)
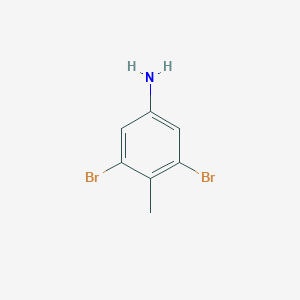
![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)
![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)


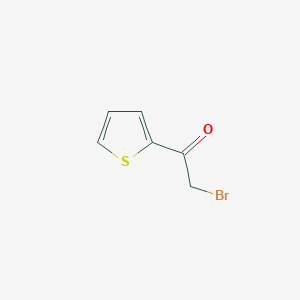
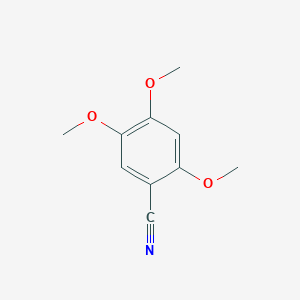
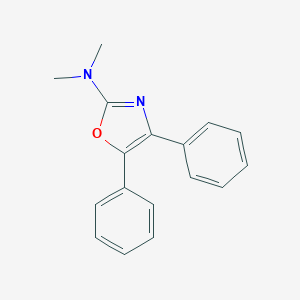
![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)